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Compound Name: N-ethyl-2-iodoacetamide

CAS No.: 152074-08-3

Cat. No.: B6282679

Get Quote

Abstract
This application note details the physicochemical properties and experimental workflow for

using N-ethyl-2-iodoacetamide (NEIAM) in quantitative proteomics. While Iodoacetamide

(IAM) remains the gold standard for general cysteine capping, NEIAM offers a strategic

advantage in differential alkylation workflows (e.g., disulfide mapping or redox proteomics). By

introducing a distinct mass shift (+85.05 Da) compared to standard carbamidomethylation

(+57.02 Da), NEIAM allows researchers to distinguish between originally free thiols and

oxidized cysteines (disulfides) within a single mass spectrometry (MS) run. This guide provides

a validated protocol for NEIAM usage, ensuring high specificity and minimal off-target effects.

Introduction & Chemical Basis[1][2][3][4][5][6]
The Reagent: N-Ethyl-2-Iodoacetamide
Unlike N-ethylmaleimide (NEM), which reacts via Michael addition, NEIAM functions through

the same
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nucleophilic substitution mechanism as Iodoacetamide (IAM) but carries an ethyl group on the
amide nitrogen.

Feature
Iodoacetamide
(IAM)

N-Ethyl-2-
Iodoacetamide
(NEIAM)

N-Ethylmaleimide
(NEM)

Reaction Type Substitution Substitution Michael Addition

Resulting Mod Carbamidomethyl
N-

Ethylcarbamidomethyl
N-ethylsuccinimide

Mass Shift (

M)
+57.0215 Da +85.0528 Da +125.0477 Da

Stability High (Irreversible) High (Irreversible)
Susceptible to Ring

Opening

Primary Use General Capping Differential Labeling Redox/Native State

Mechanism of Action
The reaction relies on the nucleophilic attack of the thiolate anion (

) on the

-carbon of the acetamide group, displacing the iodide leaving group.

Critical Consideration: The reaction requires the cysteine to be in the thiolate form (

).[1][2] Since the pKa of cysteine is ~8.3, the reaction buffer pH must be maintained between
7.5 and 8.5 to drive the reaction without inducing excessive hydrolysis of the reagent or off-
target alkylation (e.g., of Lysine N-termini).
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Figure 1: Mechanism of Cysteine Alkylation by NEIAM via Nucleophilic Substitution.

Strategic Application: Differential Alkylation
The primary utility of NEIAM is in Disulfide Bond Mapping. By using IAM and NEIAM

sequentially, researchers can "encode" the oxidation state of cysteines into their mass.

The Logic Flow
Block Free Thiols: React native protein with IAM (+57 Da).

Reduce Disulfides: Use TCEP or DTT to break S-S bonds.

Label Nascent Thiols: React newly formed SH groups with NEIAM (+85 Da).

Analysis:

Peptides with +57 Da = Originally Free Cysteine.

Peptides with +85 Da = Originally Oxidized (Disulfide) Cysteine.
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Protein Sample
(Contains Free -SH and S-S)
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4. Alkylation (NEIAM)
(Labels New -SH)

MS Analysis:
+57 Da = Free Cys

+85 Da = Oxidized Cys
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Figure 2: Differential Alkylation Workflow for Disulfide Mapping.

Validated Experimental Protocol
Reagents & Preparation

Lysis/Denaturing Buffer: 8M Urea or 6M Guanidine HCl in 100 mM Tris-HCl (pH 8.0). Avoid

amine-containing buffers like Ammonium Bicarbonate if high concentrations of reagent are
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used, though Tris is generally acceptable.

Reducing Agent: 500 mM Dithiothreitol (DTT) or 500 mM TCEP stock.

Alkylating Agent A (IAM): 500 mM Iodoacetamide in water (Freshly prepared).

Alkylating Agent B (NEIAM): 500 mM N-ethyl-2-iodoacetamide in isopropanol or water

(Solubility can be lower in water than IAM; organic co-solvent helps).

Quenching Agent: 1 M L-Cysteine or DTT.

Step-by-Step Methodology
Phase 1: Initial Blocking (Free Thiols)

Solubilization: Dissolve protein sample (50–100 µg) in 100 µL Denaturing Buffer.

Reduction (Optional):Skip this step if performing differential alkylation for redox state. If

standard alkylation, add DTT to 5 mM final conc and incubate at 37°C for 30 min.

Alkylation (IAM): Add IAM to a final concentration of 15 mM.

Note: A 1:3 molar ratio of thiol to alkylating agent is usually sufficient, but 15 mM ensures

saturation.

Incubation: Incubate in the DARK at Room Temperature (25°C) for 30 minutes.

Why Dark? Iodine is light-sensitive; light can catalyze the formation of iodine free radicals,

leading to off-target tyrosine iodination.

Quenching/Cleanup: Add DTT to a final concentration of 20 mM to quench unreacted IAM.

Perform acetone precipitation or spin-column desalting to remove excess IAM. This is critical

to prevent IAM from reacting with cysteines released in Phase 2.

Phase 2: Reduction & Secondary Labeling (Disulfides)
Resuspension: Resuspend the pellet/sample in Denaturing Buffer.

Reduction: Add TCEP (preferred over DTT for stability) to a final concentration of 10 mM.

Incubate at 37°C for 45 minutes to reduce disulfide bonds.
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Alkylation (NEIAM): Add N-ethyl-2-iodoacetamide (NEIAM) to a final concentration of 30

mM.

Expert Tip: NEIAM is slightly bulkier than IAM; a higher concentration ensures complete

reaction of sterically hindered cysteines.

Incubation: Incubate in the DARK at Room Temperature for 45–60 minutes.

Quenching: Add L-Cysteine or DTT (20 mM excess) to quench.

Digestion: Dilute Urea to <1M using 50 mM Tris-HCl or Ammonium Bicarbonate. Add Trypsin

(1:50 enzyme:protein ratio) and digest overnight at 37°C.

Data Analysis & Quality Control
Mass Spectrometry Settings
When setting up the database search (e.g., MaxQuant, Proteome Discoverer, Mascot), define

the modifications explicitly:

Parameter Setting

Fixed Modification None (Since Cys can be variable)

Variable Mod 1 Carbamidomethyl (C): +57.0215 Da

Variable Mod 2 N-ethylcarbamidomethyl (C): +85.0528 Da

Specific Residue Cysteine (C)

Quality Control Checks
Completeness: Check for "ragged ends" or missed cleavages. Alkylation of Lysine (rare at

pH 8.0 but possible) or N-termini can occur if pH > 9.0 or incubation is too long.

Over-alkylation: Look for +57/+85 shifts on Methionine (thioether formation) or Histidine. If

observed, reduce alkylation time or concentration.
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Retention Time: NEIAM-labeled peptides are more hydrophobic than IAM-labeled peptides.

Expect a shift to higher retention times on Reverse Phase (C18) chromatography.

Troubleshooting & Optimization
Issue Probable Cause Solution

Incomplete Alkylation pH < 7.0 Adjust buffer pH to 8.0–8.5.

Precipitation High NEIAM conc.

NEIAM is less soluble than

IAM. Use 10% Isopropanol or

reduce conc.

Off-target (Tyr/His) Light exposure
Ensure strict darkness during

incubation.

Ambiguous Mass Shift Deamidation

Distinguish +85 Da (NEIAM)

from +57 (IAM) + 28

(Formylation). High res MS is

required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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